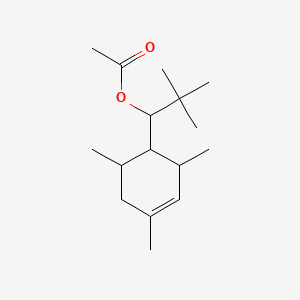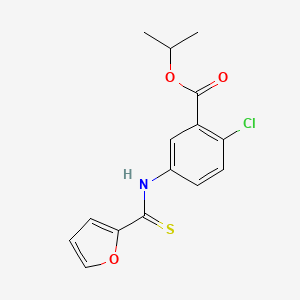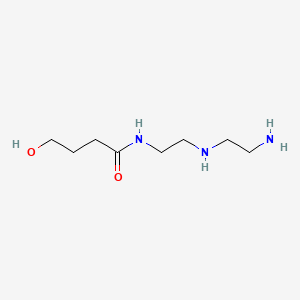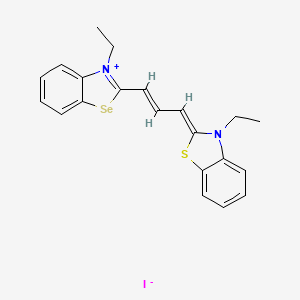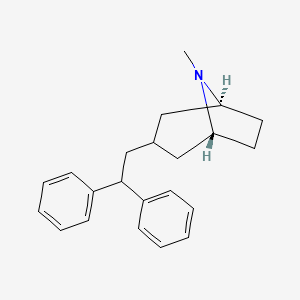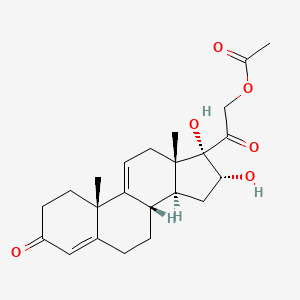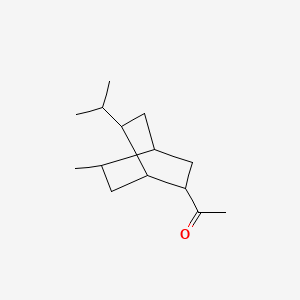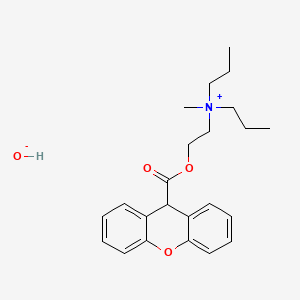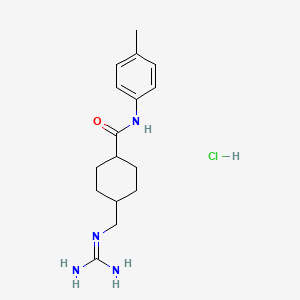
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-methylphenyl)-, monohydrochloride, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-methylphenyl)-, monohydrochloride, trans- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxamide group, and a substituted phenyl group. The presence of the monohydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-methylphenyl)-, monohydrochloride, trans- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-methylphenyl)-, monohydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-methylphenyl)-, monohydrochloride, trans- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-methylphenyl)-, monohydrochloride, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxamide, 5-methyl-2-(1-methylethyl)-1-[(4-methylphenyl)amino]-
- Cyclohexanecarboxylic acid, 4-[[[(4-methylphenyl)sulfonyl]amino]methyl]-
Uniqueness
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-methylphenyl)-, monohydrochloride, trans- is unique due to its specific structural features, such as the presence of the aminoiminomethyl group and the monohydrochloride salt form
Properties
CAS No. |
148269-99-2 |
|---|---|
Molecular Formula |
C16H25ClN4O |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-[(diaminomethylideneamino)methyl]-N-(4-methylphenyl)cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N4O.ClH/c1-11-2-8-14(9-3-11)20-15(21)13-6-4-12(5-7-13)10-19-16(17)18;/h2-3,8-9,12-13H,4-7,10H2,1H3,(H,20,21)(H4,17,18,19);1H |
InChI Key |
BMFOTLDWTUWTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCC(CC2)CN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


